1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide
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Overview
Description
1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azabicyclo[221]heptane-4-carboxamide hydrobromide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts such as palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow technology to ensure efficient and scalable synthesis. This method allows for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrogen-containing ring structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted azabicyclo compounds and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the bicyclic structure plays a crucial role in binding to these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
1-Azabicyclo[1.1.0]butane: Known for its strained ring structure and reactivity.
2-Azabicyclo[2.2.1]heptane: Similar in structure but with different functional groups.
2-Oxa-1-azabicyclo[3.2.0]heptane: Features an oxygen atom in the ring, leading to different reactivity.
Uniqueness: 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide is unique due to its specific ring structure and the presence of a carboxamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane-4-carboxamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.BrH/c8-6(10)7-1-3-9(5-7)4-2-7;/h1-5H2,(H2,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJIFFRXBXWLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)C(=O)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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